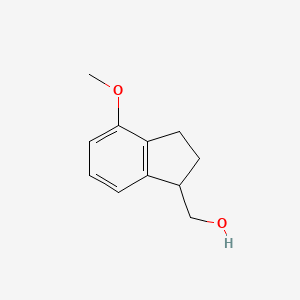

(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol

Vue d'ensemble

Description

“(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol” is a chemical compound with the CAS Number: 1188151-26-9 . Its IUPAC name is the same as the common name . The compound has a molecular weight of 178.23 .

Molecular Structure Analysis

The InChI code for “(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol” is 1S/C11H14O2/c1-13-11-4-2-3-9-8(7-12)5-6-10(9)11/h2-4,8,12H,5-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol” is an oil at room temperature .Applications De Recherche Scientifique

Retinoic Acid Receptor α Agonists

Indene derivatives, including “(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol”, have been explored for their potential as retinoic acid receptor α (RARα) agonists. These compounds are significant due to their role in cellular differentiation and apoptosis, making them valuable in cancer therapy and prevention .

Antiviral Agents

Indole derivatives, which share a structural similarity with indene compounds, have demonstrated various biological activities, including antiviral properties. The indene structure could be utilized to develop new antiviral agents by exploiting its ability to bind with high affinity to multiple receptors .

Synthetic Intermediates

The compound can serve as a synthetic intermediate in the creation of bioactive compounds. For instance, it may be used in the synthesis of dopamine receptor agonists and CCR2 antagonists, which are important in the treatment of neurological and inflammatory disorders .

Chemoprevention Agents

Indene derivatives have shown promise in the field of chemoprevention. Their ability to modulate gene transcription through RAR-RXR heterodimers can be harnessed to regulate metabolic, endocrine, and immunologic disorders .

Anticancer Activity

The structural framework of indene derivatives makes them suitable candidates for anticancer activity. Their potential to induce cell differentiation and inhibit cell proliferation is particularly relevant in the context of leukemia treatment .

Pharmacological Research

The indene scaffold is integral to a variety of pharmacologically active compounds. Research into the applications of “(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol” could lead to the development of new therapeutic agents with applications in diverse fields such as anti-inflammatory, antimicrobial, and antidiabetic treatments .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

Many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Without specific studies on this compound, it’s difficult to definitively state its mode of action. Indole derivatives are known to interact with their targets, causing changes in cellular processes .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect a wide range of biochemical pathways.

Result of Action

Without specific studies, it’s difficult to say what the molecular and cellular effects of this compound’s action would be. Given the wide range of activities exhibited by indole derivatives, it’s likely that the effects would be varied and depend on the specific target and pathway affected .

Propriétés

IUPAC Name |

(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-4-2-3-9-8(7-12)5-6-10(9)11/h2-4,8,12H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZFWIGHSJQCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxy-2,3-dihydro-1H-inden-1-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)

![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)

![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)

![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)

![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)